1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone
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Overview
Description
1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of hydrazine with α,β-unsaturated ketones under acidic or basic conditions . The reaction typically proceeds via cyclocondensation, forming the pyrazole ring. The reaction conditions can vary, but refluxing in ethanol or isopropyl alcohol is often employed .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products formed from these reactions include substituted pyrazoles, pyrazole carboxylic acids, and dihydropyrazole derivatives .
Scientific Research Applications
1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential as an antimicrobial and antifungal agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone varies depending on its application:
Comparison with Similar Compounds
1-(4,5-dihydro-3-phenylpyrazol-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Exhibits similar biological activities but with different potency and selectivity.
4-Acetylpyrazole: Another pyrazole derivative with distinct chemical properties and applications.
Uniqueness: 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization makes it a promising candidate for anticancer drug development .
Properties
CAS No. |
73052-12-7 |
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Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone |
InChI |
InChI=1S/C5H8N2O/c1-4(8)5-2-3-6-7-5/h5H,2-3H2,1H3 |
InChI Key |
WORFSDSVBZPMFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCN=N1 |
Origin of Product |
United States |
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